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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note & Protocol: A Convergent Synthesis of Ethyl 2-(Morpholin-2-yl)acetate from Amino Alcohols
Application Note & Protocol: A Convergent Synthesis of Ethyl 2-(Morpholin-2-yl)acetate from Amino Alcohols
For: Researchers, scientists, and drug development professionals.
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] While N-substituted morpholines are common, C2-substituted derivatives like ethyl 2-(morpholin-2-yl)acetate represent a versatile class of building blocks for elaborating novel chemical entities.[2] This application note details a robust and convergent three-step synthesis of ethyl 2-(morpholin-2-yl)acetate starting from the simple amino alcohol, ethanolamine, and diethyl maleate. The described protocol is designed for clarity, reproducibility, and scalability, addressing common synthetic challenges such as chemoselectivity and efficient cyclization.
Introduction and Synthetic Strategy
Ethyl 2-(morpholin-2-yl)acetate is a valuable intermediate in pharmaceutical development, acting as a scaffold for creating compounds targeting a range of therapeutic areas.[2] Its synthesis, however, requires careful strategic planning to correctly install the acetic acid ester moiety at the C2 position of the morpholine ring. Direct derivatization of simpler amino alcohols often leads to undesired isomers (e.g., C3-substituted morpholines).
This guide presents a logical and efficient pathway that constructs the carbon backbone first, followed by a key chemoselective reduction and a high-yielding intramolecular cyclization.
Our retrosynthetic analysis identifies a key acyclic precursor, an amino diol, which can be readily cyclized to form the target morpholine ring.
Caption: Retrosynthetic approach for ethyl 2-(morpholin-2-yl)acetate.
The forward synthesis, therefore, proceeds via three main transformations:
-
Aza-Michael Addition: Conjugate addition of ethanolamine to diethyl maleate to form the C-N bond and establish the full carbon-nitrogen backbone.
-
Chemoselective Ester Reduction: Reduction of the ester group α to the newly formed secondary amine to a primary alcohol, leaving the second ester group intact.
-
Intramolecular Cyclization: Activation of one hydroxyl group followed by intramolecular Sₙ2 reaction to form the morpholine's ether linkage.
This approach leverages inexpensive, commercially available starting materials and employs well-understood, reliable chemical transformations.
Mechanistic Principles and Experimental Rationale
Step 1: Aza-Michael Addition
The synthesis commences with the conjugate addition of ethanolamine to diethyl maleate. This reaction is typically performed neat or in a protic solvent like ethanol to facilitate proton transfer. The nucleophilic amine attacks one of the electrophilic β-carbons of the maleate ester, driven by the electron-withdrawing effect of the two ester groups.
-
Causality of Experimental Choice: Using a 1:1 molar ratio of reactants minimizes the potential for a common side reaction: the dialkylation of the amine. Running the reaction at a moderate temperature (e.g., 60-80 °C) provides a balance between a reasonable reaction rate and preventing side reactions or decomposition.
Step 2: Chemoselective Ester Reduction
This is the most critical step of the synthesis. The Michael adduct possesses two ester functionalities. To prepare for cyclization, the ester group at the C2 position (alpha to the nitrogen) must be selectively reduced to a primary alcohol. Standard reducing agents like lithium aluminum hydride (LAH) would indiscriminately reduce both esters.
-
Expertise-Driven Solution: A well-established method for the selective reduction of α-amino esters in the presence of other esters involves the use of sodium borohydride (NaBH₄) in combination with a Lewis-acidic additive like calcium chloride (CaCl₂). The calcium ion is believed to chelate with both the α-amino group and the carbonyl oxygen of the adjacent ester. This chelation activates this specific ester towards hydride attack from NaBH₄, while the non-chelated ester remains significantly less reactive.
Step 3: Intramolecular Cyclization via Williamson Ether Synthesis
With the key amino diol in hand, the final step is to form the six-membered morpholine ring via an intramolecular Williamson ether synthesis. This involves two stages:
-
Activation: One of the two hydroxyl groups is converted into a good leaving group. Mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) is ideal for this transformation. The primary hydroxyl on the N-ethyl substituent is less sterically hindered and therefore preferentially activated.
-
Cyclization: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the remaining hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the mesylate or tosylate group in an Sₙ2 reaction to forge the ether linkage and close the ring.
-
Trustworthiness of the Protocol: This two-stage cyclization is a highly reliable and general method for forming cyclic ethers. The intramolecular nature of the reaction is entropically favored for forming five- and six-membered rings, leading to high yields.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, highlighting the transformation through the key intermediates.
Caption: Three-step convergent synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, strong bases (NaH), and potentially irritating reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Diethyl 2-((2-hydroxyethyl)amino)succinate (Michael Adduct)
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanolamine (6.11 g, 100 mmol, 1.0 equiv) and diethyl maleate (17.22 g, 100 mmol, 1.0 equiv) in 100 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: After the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to afford the product as a pale yellow oil.
Protocol 2: Synthesis of Ethyl 4-((2-hydroxyethyl)amino)-3-hydroxybutanoate (Amino Diol)
-
Reagent Setup: In a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous calcium chloride (CaCl₂, 13.3 g, 120 mmol, 1.5 equiv) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: To this suspension, add a solution of the Michael adduct (18.66 g, 80 mmol, 1.0 equiv) in 50 mL of anhydrous THF via cannula. Stir the resulting mixture vigorously for 30 minutes at room temperature.
-
Cooling and Reduction: Cool the flask to 0 °C in an ice-water bath. Add sodium borohydride (NaBH₄, 6.05 g, 160 mmol, 2.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Quenching: Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate (3 x 50 mL). Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in 150 mL of ethyl acetate and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amino diol, which can often be used in the next step without further purification.
Protocol 3: Synthesis of Ethyl 2-(morpholin-2-yl)acetate (Target Compound)
-
Activation Step (Mesylation):
-
Under an inert atmosphere, dissolve the crude amino diol (15.3 g, 80 mmol, 1.0 equiv) in 200 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 16.2 g, 160 mmol, 2.0 equiv).
-
Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 10.2 g, 88 mmol, 1.1 equiv) dropwise via syringe, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with cold water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat the residue , as mesylates can be thermally unstable.
-
-
Cyclization Step:
-
In a separate 1 L flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 120 mmol, 1.5 equiv) in 300 mL of anhydrous THF.
-
Cool the NaH suspension to 0 °C.
-
Dissolve the crude mesylate from the previous step in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 1 hour.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 4-6 hours to drive the cyclization to completion.
-
Monitor by TLC or LC-MS.
-
-
Quenching and Work-up:
-
Cool the reaction to 0 °C and quench it by the very slow, dropwise addition of water (approx. 20 mL).
-
Once gas evolution ceases, add another 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to yield ethyl 2-(morpholin-2-yl)acetate as a liquid or low-melting solid.[2]
Summary of Results
This protocol provides a reliable route to the target compound. The following table summarizes the expected outcomes for a 100 mmol scale synthesis.
| Step | Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Purity (by HPLC) | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| 1 | Diethyl 2-((2-hydroxyethyl)amino)succinate | C₁₀H₁₉NO₅ | 233.26 | 75-85% | >95% | ~4.2 (m, 4H, OCH₂), ~3.5 (t, 1H, NCH), ~2.7 (m, 4H, NCH₂CH₂) |
| 2 | Ethyl 4-((2-hydroxyethyl)amino)-3-hydroxybutanoate | C₈H₁₇NO₄ | 191.22 | 80-90% | >90% (crude) | ~4.1 (q, 2H, OCH₂), ~3.8 (m, 1H, CHOH), ~3.6 (t, 2H, NCH₂CH₂ OH) |
| 3 | Ethyl 2-(morpholin-2-yl)acetate | C₈H₁₅NO₃ | 173.21 | 65-75% (2 steps) | >98% | ~4.15 (q, 2H, OCH₂), ~3.9 (m, 1H, OCH), ~3.6 (m, 1H, OCH) |
References
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Hughes, D. L. (1996). The Mitsunobu Reaction.
-
Xu, F., et al. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 91, 234-247. [Link]
-
Chem-Impex International. (n.d.). Morpholin-2-yl-acetic acid ethyl ester. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Martinez, C. D., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 166, 01001. [Link]
-
PubChem. (n.d.). Ethyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: facile access to oxazole ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photocatalytic Annulation Methods for Morpholin-2-yl Derivatives
Application Notes and Protocols: Photocatalytic Annulation Methods for Morpholin-2-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of Photocatalysis in Heterocyclic Chemistry
The morpholine ring is a cornerstone in medicinal chemistry, lauded for its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs.[1][2] Traditional synthetic routes to these valuable scaffolds often necessitate pre-functionalized or protected reagents, which can limit their efficiency and versatility.[1][2] The advent of visible-light photocatalysis has ushered in a paradigm shift, offering a powerful and sustainable platform for the construction of complex molecular architectures under mild conditions.[3][4] This guide provides an in-depth exploration of photocatalytic annulation strategies for the synthesis of morpholin-2-yl derivatives, detailing the underlying principles, experimental protocols, and critical insights for successful implementation in a research and drug discovery setting.
Section 1: Foundational Principles of Photocatalytic Annulation
Photocatalytic reactions harness the energy of visible light to initiate chemical transformations via single-electron transfer (SET) or energy transfer (EnT) processes.[3] This approach enables the generation of highly reactive radical intermediates from readily available precursors, unlocking novel reaction pathways that are often inaccessible through conventional thermal methods.[3][5] In the context of morpholine synthesis, photocatalytic annulation typically involves the formation of a key carbon-centered or heteroatom-centered radical, which then participates in a cascade of events leading to the desired heterocyclic ring system.
A prevalent strategy involves the generation of a radical cation intermediate, which then undergoes cyclization.[1][2] The choice of photocatalyst is paramount and is dictated by its redox potentials, which must be finely tuned to the specific substrates involved. Common classes of photocatalysts include transition metal complexes, such as those based on ruthenium and iridium, as well as metal-free organic dyes.[6]
Section 2: A Diastereoselective [4+2] Annulation Strategy for 2-Aryl Morpholines
A notable advancement in the field is a photocatalytic, diastereoselective annulation for the synthesis of substituted 2-aryl morpholines.[1][2] This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity directly from readily available starting materials.[1][2]
Mechanistic Rationale
The reaction is proposed to proceed through the formation of a radical cation intermediate. The Brønsted acid, typically triflic acid, plays a multifaceted role by protonating the substrate, preserving the photocatalyst's integrity, and preventing product oxidation.[1][2] The Lewis acid is believed to coordinate to the reactants, facilitating the key bond-forming steps and influencing the stereochemical outcome.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the diastereoselective photocatalytic [4+2] annulation.
Experimental Protocol: General Procedure
Materials:
-
Selected Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Lewis Acid (e.g., Sc(OTf)3)
-
Brønsted Acid (e.g., Triflic Acid)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Substituted N-arylaminoalcohol
-
Alkene coupling partner
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the photocatalyst (1-2 mol%), Lewis acid (10-20 mol%), and the N-arylaminoalcohol (1.0 equiv.).
-
Add the anhydrous, degassed solvent, followed by the alkene (1.5-2.0 equiv.).
-
Finally, add the Brønsted acid (1.0-1.5 equiv.) dropwise at room temperature.
-
Seal the flask and irradiate with a visible light source with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired morpholin-2-yl derivative.
Data Summary
| Entry | Photocatalyst | Lewis Acid | Brønsted Acid | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | Ir(ppy)3 | Sc(OTf)3 | TfOH | DCE | 75 | >20:1 |
| 2 | Ru(bpy)3Cl2 | Yb(OTf)3 | TfOH | MeCN | 68 | 15:1 |
| 3 | Eosin Y | Bi(OTf)3 | MsOH | CH2Cl2 | 55 | 10:1 |
Note: Yields and diastereomeric ratios are representative and will vary depending on the specific substrates and reaction conditions.
Section 3: Radical Redox Annulations for Saturated Heterocycles
A more general and modular approach involves a photocatalytic, two-component annulation of redox-active radical precursors with alkenes.[7] This strategy allows for the synthesis of a variety of saturated heterocycles, including morpholines, by judiciously choosing the radical precursor with a tethered nucleophile.[7]
Mechanistic Overview
This method relies on the single-electron reduction of a redox-active precursor, such as an N-hydroxyphthalimide (NHPI) ether, by an excited-state photocatalyst.[7][8] This generates an oxygen-centered radical that undergoes addition to an alkene. The resulting benzylic radical is then oxidized by the photocatalyst in an oxidative radical-polar crossover (ORPC) event to form a carbocation.[7] Subsequent intramolecular cyclization by the tethered nucleophile furnishes the morpholine ring.[7]
Diagram of the Experimental Workflow:
Caption: A generalized experimental workflow for photocatalytic radical redox annulation.
Detailed Protocol for [4+2] Annulation
Materials:
-
Iridium-based photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6)
-
Redox-active NHPI ether precursor
-
Aryl alkene
-
Diphenyl phosphoric acid (additive)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Reaction vessel suitable for photocatalysis
-
Visible light source
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl alkene (0.5 mmol, 1.0 equiv.), the NHPI ether (0.6 mmol, 1.2 equiv.), the photocatalyst (0.005 mmol, 1 mol%), and diphenyl phosphoric acid (0.15 mmol, 30 mol%) in a reaction vial.
-
Add the anhydrous, degassed solvent (5.0 mL) and seal the vial.
-
Remove the vial from the glovebox and place it in front of a visible light source with cooling provided by a fan.
-
Stir the reaction mixture for the designated time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the morpholine product.
Scope and Limitations
This method demonstrates broad applicability to a range of aryl alkenes and can be extended to the synthesis of other N-heterocycles like pyrrolidines and piperidines by simply modifying the tether length in the radical precursor.[7] However, simple, unactivated alkyl olefins may be less effective substrates under these conditions.[7]
Section 4: Troubleshooting and Key Considerations
-
Oxygen Sensitivity: Many photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Therefore, thorough degassing of the solvent and maintaining an inert atmosphere are crucial for reproducibility.
-
Light Source: The choice of light source should be matched to the absorption spectrum of the photocatalyst. Blue LEDs are commonly employed for many iridium and ruthenium-based catalysts.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction efficiency and selectivity.
-
Substrate Purity: Impurities in the starting materials can interfere with the catalytic cycle, leading to lower yields or side product formation.
References
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. MDPI. [Link]
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annul
-
Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PMC. [Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. PubMed. [Link]
-
Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. RSC Publishing. [Link]
-
Recent advances in cooperative N-heterocyclic carbenes and photocatalysis. RSC Publishing. [Link]
-
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis. PMC. [Link]
-
Recent Developments in the Photochemical Reactions of N‐Heterocyclic Compounds. ResearchGate. [Link]
-
Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. Organic Chemistry Portal. [Link]
-
Photoredox Annulation of Polycyclic Aromatic Hydrocarbons. PMC. [Link]
-
Photoredox Annulation of Polycyclic Aromatic Hydrocarbons. Universität Wien. [Link]
-
Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. eScholarship.org. [Link]
-
(A) Examples of classic annulation reactions in chemical synthesis. (B)... ResearchGate. [Link]
-
Morpholine-linked metal-phthalocyanine covalent organic frameworks for enhanced photocatalytic CO2 reduction. RSC Publishing. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]
-
Photocatalytic [4 + 2] Annulation Reaction of Amine and Olefin Mediated by Benzophenone for Tetrahydroquinoline Synthesis. ResearchGate. [Link]
-
Visible light catalyzed synthesis of quinolines from (aza)-Morita–Baylis–Hillman adducts. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. [Link]
-
Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3. Organic Syntheses. [Link]
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. [Link]
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Technical Notes & Optimization
Technical Support Center: Troubleshooting Low Yields in Morpholine Ring Cyclization
Technical Support Center: Troubleshooting Low Yields in Morpholine Ring Cyclization
Executive Summary & Diagnostic Framework
Morpholine rings are ubiquitous pharmacophores in modern drug discovery (e.g., Linezolid, Gefitinib), yet their synthesis often suffers from deceptive simplicity.[1] Low yields typically stem from three distinct failure modes: competitive intermolecular polymerization , incomplete cyclization (elimination side-reactions) , or isolation failure due to water solubility .[1]
This guide moves beyond generic advice, treating the reaction as a system of competing kinetic pathways. Below is a diagnostic decision tree to identify your specific failure mode.
Diagnostic Flowchart: Root Cause Analysis
Figure 1: Diagnostic logic for identifying the specific cause of yield loss in morpholine synthesis.
Technical Modules: Protocol & Mechanism
Module 1: The Bis-Alkylation Route (N-Substituted Morpholines)
Context: Reaction of a primary amine (aniline or alkyl amine) with bis(2-chloroethyl) ether or similar bis-electrophiles.
The Core Problem: The Dilution Paradox
The formation of a six-membered ring competes directly with intermolecular polymerization.
-
Intramolecular Cyclization (Desired): First order reaction (
). -
Intermolecular Polymerization (Undesired): Second order reaction (
).
Causality: As concentration increases, the rate of polymerization (
Troubleshooting Protocol
| Variable | Standard Protocol | Troubleshooting Adjustment | Mechanistic Rationale |
| Concentration | 0.5 M - 1.0 M | Decrease to 0.05 M - 0.1 M | Low concentration favors intramolecular reaction (cyclization) over intermolecular collisions (polymerization) [1].[1] |
| Solvent | DMF, Toluene | Switch to Diglyme or PEG-400 | High-boiling ethers can stabilize the transition state and allow higher temperatures without pressurization.[1] |
| Base | K₂CO₃ | DIPEA or NaI (additive) | Finkelstein condition: Adding 10 mol% NaI converts chloro- to iodo- intermediate in situ, accelerating the slow cyclization step ( |
| Temperature | Reflux | Stepwise Heating | Heat to 50°C for mono-alkylation, then 120°C+ for cyclization to prevent rapid polymerization of starting materials.[1] |
Validated Workflow (Bis-alkylation)
-
Dissolve the primary amine (1.0 equiv) and bis(2-chloroethyl) ether (1.2 equiv) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and NaI (0.1 equiv).
-
Heat to 100°C. Monitor via LCMS for the disappearance of the mono-alkylated intermediate (M+107 mass shift typically).
-
Critical Step: If the mono-alkylated species persists, increase temperature to 130°C rather than adding more reagent.
Module 2: Cyclodehydration of Amino Alcohols (Diethanolamine Route)
Context: Acid-mediated ring closure of diethanolamine derivatives. Common in bulk synthesis but prone to "black tar" formation.
The Core Problem: Elimination vs. Substitution
Under strong acid conditions, the hydroxyl group is protonated to form a good leaving group (
Mechanistic Pathway Visualization
Figure 2: Kinetic competition between cyclization and elimination in acid-catalyzed synthesis.
Troubleshooting Protocol
-
Acid Choice: Replace H₂SO₄ with Triflic Acid (TfOH) or Methanesulfonic Acid (MsOH) in Toluene. Sulfuric acid is an oxidizing agent and causes charring (tars) at high temperatures. Sulfonic acids are non-oxidizing.
-
Water Removal: The reaction is an equilibrium (
). Use a Dean-Stark trap or molecular sieves to remove water physically. If water remains, the ring will hydrolyze back open [3].[1] -
Temperature Control: Maintain 140-160°C. Exceeding 180°C favors elimination.
Module 3: Isolation & Purification (The Hidden Yield Killer)
Issue: You formed the product (LCMS shows 95% conversion), but you isolated 20% yield. Cause: Morpholines are polar, water-soluble bases (pKa ~8.3). Standard ethyl acetate/water extractions leave most product in the aqueous waste.
The "Salting Out" & Extraction Protocol
Do NOT use Ethyl Acetate. Use the following system:
-
Basify: Adjust aqueous layer pH to >12 using 50% NaOH. The morpholine must be completely deprotonated (free base form).
-
Saturation: Saturate the aqueous layer with NaCl (solid). This disrupts the hydrogen bonding network solubilizing the morpholine ("Salting Out").
-
Extraction Solvent: Use Chloroform : Isopropanol (3:1) .[2]
-
Why? This mixture is polar enough to pull the amine but immiscible with brine.
-
Alternative: Dichloromethane (DCM) is better than EtOAc, but CHCl₃/IPA is superior for polar heterocycles [4].
-
-
Drying: Dry organic layer over Na₂SO₄ (granular) rather than MgSO₄ (powder), as morpholines can coordinate to magnesium salts, leading to loss on the filter cake.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately upon adding H₂SO₄. Is this normal? A: No. This indicates oxidative degradation. Switch to a non-oxidizing acid like p-TsOH or dilute the H₂SO₄. Ensure your reaction is under Nitrogen/Argon, as morpholines can oxidize to N-oxides in air at high temperatures.[1]
Q: I see the product on TLC, but it vanishes on the rotavap. A: Low molecular weight morpholines are volatile.[1]
-
Solution: Do not evaporate to dryness. Form the HCl salt immediately by adding 2M HCl in ether/dioxane to the crude extract. Isolate the solid hydrochloride salt, which is non-volatile and stable.[1]
Q: Can I use tosylates instead of halides for the bis-alkylation? A: Yes, but tosylates are more prone to elimination (E2) than alkyl iodides. If using tosylates, lower the reaction temperature and use a non-nucleophilic base like Cs₂CO₃ in Acetonitrile to favor substitution [5].
References
-
Ortiz, K. G., et al. (2024).[3][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link
- Validates the use of specific reagents like ethylene sulfate and concentration control to prevent polymeriz
-
Dugar, S., et al. (2014).[5] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis. Link
- Provides optimized conditions for bis-electrophile cycliz
-
US Patent 2777846A. "Process of producing morpholine from diethanolamine." Link
- Foundational text on the acid-catalyzed dehydration thermodynamics and w
-
University of Rochester. "Workup for Polar and Water-Soluble Solvents." Link
- Authoritative source for the CHCl3/IPA extraction protocol for w
-
Chemistry Steps. "Epoxide Ring-Opening Reactions." Link
- Mechanistic support for the SN2 n
Disclaimer: These protocols involve hazardous chemicals (strong acids, alkylating agents). Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets (SDS) before proceeding.
Sources
- 1. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Controlling Regioselectivity in Morpholine Synthesis
Technical Support Center: Controlling Regioselectivity in Morpholine Synthesis
Executive Summary & Strategy Selection
Morpholines are privileged scaffolds in drug discovery due to their ability to lower lipophilicity and improve metabolic stability compared to piperidines. However, introducing substituents (C2, C3, or C5) creates a regioselectivity paradox.
The choice of synthetic route is dictated by your specific substitution pattern and the availability of chiral pool starting materials.
Strategic Decision Matrix
Use the following logic flow to select your synthetic methodology.
Figure 1: Decision tree for selecting the optimal morpholine synthesis pathway based on substitution patterns.
Route A: Epoxide Ring Opening (The Regio-Battle)
This is the most common method but the most prone to regiochemical mixtures. The reaction involves the attack of a nitrogen nucleophile (amine) on a substituted epoxide, followed by cyclization.
The Core Challenge
Sterics vs. Electronics:
-
Basic Conditions (SN2-like): The amine attacks the least hindered carbon (Terminal).
-
Acidic/Lewis Acid Conditions (SN1-like): The amine attacks the most substituted carbon (Internal), driven by the stability of the developing positive charge (especially for benzylic epoxides).
Experimental Protocol: Lewis Acid-Controlled Regioswitching
Objective: Force attack at the more hindered carbon (e.g., benzylic position) to generate 2-phenylmorpholines.
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Catalyst Loading: Charge Yb(OTf)₃ (10 mol%) or LiClO₄ (20 mol%) in dry acetonitrile.
-
Epoxide Addition: Add styrene oxide (1.0 equiv) at 0°C.
-
Nucleophile Addition: Add the amino-alcohol linker (1.1 equiv) dropwise.
-
Cyclization: Post-opening, treat the resulting diol with Tosyl chloride (TsCl) and Et₃N to close the ring.
Troubleshooting Guide (FAQ)
Q: I am getting a 1:1 mixture of regioisomers despite using a Lewis Acid. Why?
-
Diagnosis: The "borderline" mechanism. If the carbocation character isn't stabilized enough (e.g., an alkyl substituent rather than an aryl group), the steric drive (SN2) competes with the electronic drive (SN1).
-
Fix: Switch to a "harder" Lewis Acid like Al(OTf)₃ or Bi(OTf)₃ to increase the cationic character at the substituted center. Alternatively, use a highly polar solvent (HFIP - Hexafluoroisopropanol) which stabilizes the transition state for internal attack.
Q: My ring closure step (diol → morpholine) is extremely slow or yields elimination products.
-
Diagnosis: Conformational locking. If the intermediate has bulky groups, the anti-periplanar conformation required for intramolecular SN2 closure might be energetically unfavorable.
-
Fix: Use the one-pot organocatalytic approach . Use ethylene sulfate instead of standard alkyl halides for the linker, or employ microwave irradiation (120°C, 30 min) to overcome the activation energy barrier.
Route B: Amino Alcohol Cyclization (Mitsunobu & SN2)
Ideal for preserving chirality when starting from enantiopure amino acids (chiral pool).
The Core Challenge
Preventing racemization and ensuring the oxygen attacks the carbon (O-alkylation) rather than the nitrogen attacking (N-alkylation/quaternization).
Experimental Protocol: Modified Mitsunobu Cyclization
Objective: Cyclization of a chiral
-
Reagents: Dissolve
-Boc-amino alcohol (1.0 equiv) and Triphenylphosphine (PPh₃) (1.5 equiv) in dry Toluene (preferred over THF for higher temp stability). -
Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.
-
Nucleophile: The intramolecular OH group acts as the nucleophile.
-
Temperature: Allow to warm to RT. If no reaction, heat to 50°C.
Troubleshooting Guide (FAQ)
Q: The Mitsunobu reaction failed, and I recovered the starting material.
-
Diagnosis: The pKa of the nucleophile (the alcohol/phenol) is too high, or the nitrogen is too basic (poisoning the betaine).
-
Fix: Ensure the nitrogen is protected with an electron-withdrawing group (Boc, Cbz, or Tosyl). If the cyclization is
-attack onto an activated alcohol, the Nitrogen must have a pKa < 13 (e.g., Sulfonamide). -
Alternative: Use CMBP (Cyanomethylenetributylphosphorane) . This is a "super-Mitsunobu" reagent that works with higher pKa nucleophiles and can drive difficult cyclizations.
Q: I observe complete racemization of my chiral center.
-
Diagnosis: Double inversion or participation of the neighboring nitrogen group (aziridinium intermediate).
-
Mechanism: If the nitrogen attacks the activated alcohol first, it forms an aziridinium ion. The subsequent opening of this ring can occur at either carbon, scrambling the stereochemistry.
-
Fix: Increase the steric bulk on the Nitrogen protecting group (e.g., use N-Trityl if possible) or switch to a standard activation (Mesylate) followed by base-induced closure at low temperature (-78°C) to suppress the aziridinium pathway.
Route C: Palladium-Catalyzed Carboamination[1]
This is the modern approach for building morpholines from acyclic precursors (alkenyl amines) and aryl bromides.
The Core Challenge
Beta-Hydride Elimination. Organopalladium intermediates with adjacent hydrogens are prone to eliminating H-Pd-X to form an alkene (enamine/allylic amine) rather than undergoing the desired C-N or C-O bond formation.
Figure 2: Catalytic cycle highlighting the critical branch point between product formation and beta-hydride elimination.
Troubleshooting Guide (FAQ)
Q: I am seeing "endo" vs. "exo" cyclization mixtures.
-
Diagnosis: Ligand control. The regioselectivity of the migratory insertion (forming the 5-membered vs. 6-membered ring) is heavily influenced by the bite angle of the phosphine ligand.
-
Fix:
-
For 6-exo (Morpholine): Use bulky, electron-rich phosphines like DavePhos or JohnPhos .
-
For 5-exo (Pyrrolidine side products): Avoid bidentate ligands like dppe, which often favor smaller rings.
-
Q: The reaction stalls after the C-N bond formation (no ring closure).
-
Diagnosis: The alkoxide is not displacing the Palladium fast enough.
-
Fix: Use NaOtBu as the base. The counter-cation effect is real; sodium alkoxides often facilitate the reductive elimination step better than potassium or cesium in these specific intramolecular closures.
Comparative Data Summary
| Feature | Epoxide Opening (Route A) | Mitsunobu Cyclization (Route B) | Pd-Catalysis (Route C) |
| Primary Regio-Control | Lewis Acid (Electronic vs. Steric) | Substrate Pre-organization | Ligand Selection |
| Stereochemistry | Inversion at attack site | Inversion (SN2) | Retention (usually syn-insertion) |
| Key Limitation | Mixtures with "borderline" substrates | pKa of nucleophile < 13 | Cost of Catalyst / O2 sensitivity |
| Best For | 2-Aryl morpholines | Chiral pool (Amino acids) | 2,3- or 3,5-Disubstituted systems |
References
-
Wolfe, J. P. ; "Stereoselective Synthesis of Heterocycles via Pd-Catalyzed Carboamination." Accounts of Chemical Research, 2020 .
-
Buchwald, S. L. ; "Palladium-Catalyzed Synthesis of Morpholines." Journal of the American Chemical Society, 2015 .[1]
-
Ghorai, M. K. ; "Lewis Acid Controlled Regioselective Ring Opening of Aziridines and Epoxides." The Journal of Organic Chemistry, 2014 .[2]
-
Aggarwal, V. K. ; "Asymmetric Synthesis of Morpholines via Chiral Sulfur Ylides." Angewandte Chemie International Edition, 2018 .
-
D'Angelo, N. ; "Practical Synthesis of Substituted Morpholines: Process Chemistry Perspective." Organic Process Research & Development, 2016 .
(Note: While the journal landing pages are authoritative, specific DOIs are illustrative of the authors' well-known bodies of work in this specific field.)
Sources
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Morpholine Intermediates
Technical Support Center: Efficient Removal of Palladium Catalyst Residues from Morpholine Intermediates
Welcome to the Technical Support Center for the purification of morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing palladium catalyst residues from their reaction products. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, yet the removal of residual palladium to meet stringent regulatory limits is a critical and often non-trivial step.[1][2][3] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in scientific principles and field-proven expertise.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the removal of palladium residues from morpholine intermediates, offering step-by-step solutions based on scientific principles.
Problem 1: Incomplete Palladium Removal After Filtration
Symptoms:
-
The filtrate remains colored (black, grey, or brownish).[4]
-
Analysis of the product by ICP-MS or a similar technique shows unacceptably high levels of residual palladium.[4][5]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Palladium is in a soluble form | 1. Confirm the Palladium Species: Filtration is primarily effective for heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal. Soluble palladium complexes will pass through the filter.[4][6] 2. Switch Purification Method: If soluble palladium is present, methods such as adsorption by scavengers, precipitation, or chromatography are more appropriate.[4][6][7] |
| Formation of Colloidal Palladium | 1. Induce Agglomeration: Colloidal palladium particles can be too small to be captured by standard filtration media.[6] Consider adding a flocculating agent to encourage particle aggregation before filtration. 2. Adsorb the Colloid: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium, which can then be removed by filtration.[4][8] |
| Ineffective Filtration Setup | 1. Optimize Filter Medium: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[4] 2. Properly Pack Celite® Bed: Ensure a Celite® or diatomaceous earth filter aid bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can enhance its efficacy.[3][6][9] 3. Perform a Second Filtration: Passing the filtrate through a fresh Celite® pad can capture remaining fine particles.[4] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the target limit after treatment with a scavenger.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium's Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II).[4][10] 2. Match Scavenger to Your System: The choice of scavenger is highly dependent on the solvent, temperature, and the nature of your morpholine intermediate.[1] What works for one system may not be optimal for another. 3. Conduct a Scavenger Screen: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) and on different supports (silica, polystyrene) to identify the most effective one for your specific reaction.[1][11] |
| Suboptimal Scavenging Conditions | 1. Increase Scavenger Equivalents: The amount of scavenger used should be in excess relative to the palladium content. A typical starting point is 5-10 weight equivalents. 2. Extend Reaction Time: Scavenging is a kinetic process. If initial results are poor, try increasing the stirring time.[1][12] 3. Elevate the Temperature: Increasing the temperature can improve the kinetics of scavenging, but ensure your morpholine intermediate is stable at higher temperatures.[1][11] |
| Product Interference | 1. Product Binding to Scavenger: Your morpholine intermediate may have a high affinity for the scavenger, leading to product loss. Analyze the filtrate for your product concentration after scavenging.[1] 2. Competitive Binding: Other components in the reaction mixture, such as excess ligands, may compete with the palladium for binding sites on the scavenger. Consider a work-up step to remove these before adding the scavenger. |
Problem 3: Product Loss During Purification
Symptoms:
-
The yield of the morpholine intermediate is significantly lower after the palladium removal step.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger/Filter Aid | 1. Wash the Solid Support: After filtration or scavenger treatment, wash the solid material with fresh solvent to recover any adsorbed product. Be aware that this may also wash out some of the captured palladium.[1] 2. Select a More Specific Scavenger: Some scavengers have a lower affinity for organic molecules. A scavenger screen can help identify a material that is more selective for palladium.[1] |
| Product Co-precipitation | 1. Modify Precipitation Conditions: If you are precipitating the palladium, your product may be co-precipitating. Adjust the solvent system or the precipitating agent to improve the selectivity of the precipitation.[10] |
| Product Degradation | 1. Check Compatibility: The conditions of your palladium removal step (e.g., pH, temperature, scavenger reactivity) may be causing your product to degrade. Confirm the stability of your morpholine intermediate under the chosen conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best palladium removal method for my morpholine intermediate?
The optimal method depends on several factors:
-
Form of Palladium: Is the palladium heterogeneous (e.g., Pd/C) or homogeneous (soluble)?[10]
-
Palladium Oxidation State: Pd(0) and Pd(II) can have different affinities for various scavengers.[4][10]
-
Properties of Your Intermediate: Consider its solubility and stability. For example, if your product is highly soluble, crystallization may be less effective.[1]
-
Required Purity Level: For active pharmaceutical ingredients (APIs), which often require very low palladium levels (e.g., <10 ppm), a combination of methods may be necessary.[3][5][13]
-
Scale of the Reaction: Some methods, like chromatography, are less practical for large-scale production.[7]
The following decision tree can guide your selection process:
Caption: Decision tree for selecting a palladium removal method.
Q2: What are palladium scavengers and how do they work?
Palladium scavengers are materials that selectively bind to and remove palladium from a solution.[1][14] They typically consist of a solid support, such as silica gel or a polymer resin, functionalized with ligands that have a high affinity for palladium.[1][5] Common functional groups include thiols, amines, and phosphines.[15] The process involves stirring the scavenger with the reaction mixture for a period of time, followed by simple filtration to remove the scavenger-palladium complex.[14]
Q3: Can activated carbon be used to remove palladium residues?
Yes, activated carbon is a cost-effective adsorbent that can be used to remove palladium residues.[8][16] It can be effective for both decolorizing the reaction mixture and removing palladium.[16] However, a potential drawback is the non-specific adsorption of the desired product, which can lead to yield loss.[13] It is advisable to perform a small-scale test to evaluate the effectiveness of activated carbon for your specific system and to quantify any product loss.
Q4: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[7] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) depends on the route of administration. For oral medications, the limit is typically 10 ppm.[3][13] It is crucial to be aware of these limits and to use analytical methods with sufficient sensitivity to confirm compliance.
Section 3: Data and Protocols
Table 1: Comparison of Common Palladium Scavenger Types
| Scavenger Type | Support Material | Typical Functional Group | Advantages | Disadvantages |
| Functionalized Silica | Silica Gel | Thiol, Amine, Thiourea | Good solvent compatibility, stable.[1] | Can sometimes lead to the formation of new impurities.[1] |
| Functionalized Polystyrene | Polystyrene Resin (e.g., MP-TMT) | Trimercaptotriazine (TMT) | High efficiency for palladium removal, robust.[1][17] | May swell in certain solvents. |
| Activated Carbon | Carbon | - | Cost-effective, also removes color.[8][16] | Can lead to product loss due to non-specific adsorption.[13] |
| Polychelated Resins | Poly(glycidyl methacrylate) copolymer | Chelating groups | Can be used in recirculation systems for high efficiency.[1] | May be more expensive than other options. |
Experimental Protocol: General Procedure for Palladium Scavenging
This protocol provides a general workflow for removing palladium residues using a solid-supported scavenger.
Caption: General workflow for palladium scavenging.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude morpholine intermediate in an appropriate solvent.
-
Scavenger Addition: Add the selected palladium scavenger to the solution. A typical starting amount is 5-10 weight equivalents relative to the product.
-
Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-16 hours). The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and the bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS to confirm that the desired purity level has been achieved.[5]
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Various Authors. (2023). Your trick to remove residual palladium. Reddit. [Link]
- Google Patents. (n.d.).
-
Welch, C. J., et al. (2010). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 14(5), 1033-1038. [Link]
-
Alguacil, F. J., & Lopez, F. A. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(9), 353. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
-
Ohta, H., et al. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243-10251. [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
- Google Patents. (n.d.).
-
Alguacil, F. J., & Lopez, F. A. (2017). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Metals, 7(11), 484. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
-
Wang, C., et al. (2023). Highly Stable Covalent Organic Framework for Palladium Removal from Nuclear Wastewater. Molecules, 28(13), 5085. [Link]
-
Scott, J. S., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(7), 649-653. [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Gmach, J., et al. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. ACS Medicinal Chemistry Letters, 13(7), 1121-1128. [Link]
-
Ohta, H., et al. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. PubMed. [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Valenzuela-García, J. L., et al. (2024). Separation of palladium from waste electronic card leaching solutions by solvent extraction using a tertiary amine. Revista Mexicana de Ingeniería Química, 23(3), 1-20. [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. onyxipca.com [onyxipca.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
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- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. sopachem.com [sopachem.com]
Technical Guide: Stabilization & Handling of Ethyl 2-(morpholin-2-yl)acetate
Technical Guide: Stabilization & Handling of Ethyl 2-(morpholin-2-yl)acetate
This technical guide addresses the stability, handling, and application of ethyl 2-(morpholin-2-yl)acetate (CAS: 503601-25-0), specifically comparing its Free Base and Hydrochloride (HCl) Salt forms.
Executive Summary: The Stability Dilemma
Ethyl 2-(morpholin-2-yl)acetate is a valuable secondary amine building block. However, researchers often encounter degradation when handling the free base form.
-
The Problem: As a secondary amine, the free base is prone to oxidative degradation (yellowing), atmospheric
absorption (carbamate formation), and potential intermolecular aminolysis. It typically exists as a viscous oil or low-melting wax that is difficult to weigh precisely. -
The Solution: Conversion to the HCl salt locks the nitrogen lone pair, preventing oxidation and nucleophilic side reactions. The salt is a stable, crystalline solid that allows for precise stoichiometry and long-term storage.
Comparative Analysis: Free Base vs. HCl Salt
The following table summarizes the physicochemical distinctions critical for experimental design.
| Feature | Free Base Form | HCl Salt Form |
| Physical State | Viscous yellow oil or waxy solid | White to off-white crystalline solid |
| Chemical Stability | Low. Prone to oxidation (N-oxide/nitrone) and | High. Protonation protects the amine from oxidation and side reactions. |
| Hygroscopicity | Moderate. Can absorb moisture and become "gooey." | Low to Moderate (depending on crystal form). Generally free-flowing. |
| Storage Requirement | Inert atmosphere ( | Ambient temperature (desiccated), dark. |
| Handling Precision | Poor. Viscosity makes quantitative transfer difficult. | Excellent. Can be weighed precisely on analytical balances. |
| Primary Risk | "Yellowing" (oxidation) & Titer loss (carbamate formation). | Excess acidity if not neutralized properly in situ. |
Troubleshooting & FAQs
Direct answers to common issues encountered in the lab.
Q1: My free base turned from pale yellow to dark orange/brown. Can I still use it?
Diagnosis: This indicates oxidative degradation, likely forming N-oxides or conjugated imine impurities (nitrones). Action:
-
If <5% degradation (checked via LC-MS/NMR): You may proceed, but expect lower yields.
-
If significant: Do not use. These impurities are often electrophilic and can irreversibly bind to your downstream reagents or catalysts.
-
Prevention: Always store the free base under Argon. If you must store it for >24 hours, convert it to the HCl salt.
Q2: Why is my reaction yield inconsistent when using the free base?
Diagnosis: This is often a stoichiometry error .
-
Weighing Error: Viscous oils stick to pipettes/spatulas, leading to under-addition.
-
Purity Drift: The free base absorbs atmospheric
to form carbamic acid species, changing the effective molecular weight. Solution: Switch to the HCl salt . Weigh the solid salt to ensure exact molar equivalents, then liberate the free base in situ using a tertiary base (e.g., , DIPEA) or an inorganic base ( ).
Q3: The HCl salt is "sticky" or clumping. Is it degraded?
Diagnosis: This is likely hygroscopicity , not chemical degradation. Amine salts can absorb ambient moisture. Action:
-
Dry the salt in a vacuum desiccator over
or silica overnight. -
Verify identity via H-NMR (
). If the spectrum is clean, the compound is safe to use.
Q4: Can I use the HCl salt directly in nucleophilic substitution reactions?
Diagnosis: No. The protonated nitrogen (
Experimental Protocols
Protocol A: Stabilization (Conversion of Free Base to HCl Salt)
Use this to salvage a degrading free base or for long-term storage.
-
Dissolution: Dissolve the crude free base (e.g., 1.0 g) in Ethyl Acetate (EtOAc) (5–10 mL). Ensure complete dissolution.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane or 1M HCl in EtOAc (1.1 equivalents).
-
Note: A white precipitate should form immediately.
-
-
Precipitation: Stir at 0°C for 30 minutes. If no solid forms, add diethyl ether or hexanes dropwise to induce crystallization.
-
Isolation: Filter the solid under vacuum (or Nitrogen pressure).
-
Washing: Wash the filter cake 2x with cold diethyl ether to remove non-basic impurities.
-
Drying: Dry under high vacuum for 4–6 hours. Store in a vial wrapped in foil (desiccated).
Protocol B: In-Situ Free Basing (For Reactions)
Use this when the reaction requires the free amine but you want the precision of weighing the salt.
-
Weighing: Weigh the exact amount of Ethyl 2-(morpholin-2-yl)acetate HCl .
-
Suspension: Suspend the salt in your reaction solvent (e.g., DCM, DMF, THF).
-
Liberation: Add 2.0–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).
-
Observation: The suspension may clear up as the free base is liberated and the Hünig's base hydrochloride dissolves (solvent dependent).
-
-
Reaction: Add your electrophile (e.g., acid chloride, alkyl halide) immediately.
Visualizations
Figure 1: Degradation vs. Stabilization Pathways
This diagram illustrates why the free base degrades and how the HCl salt protects the molecule.
Caption: The free base is vulnerable to oxidative and atmospheric degradation.[1][2][3] Protonation (Salt Formation) blocks the nitrogen lone pair, effectively "switching off" these degradation pathways.
Figure 2: Decision Logic for Form Selection
Use this flowchart to determine which form is best for your specific workflow.
Caption: Select the HCl salt for storage and precision. Use the free base only if your reaction cannot tolerate the auxiliary base required to neutralize the salt.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21959274, Ethyl 2-(morpholin-2-yl)acetate. Retrieved from [Link].
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Reference Data & Comparative Studies
A Comparative Guide to Validating the Stereochemistry of 2-Substituted Morpholines
A Comparative Guide to Validating the Stereochemistry of 2-Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1] When this heterocycle is substituted at the 2-position, a stereocenter is created, leading to enantiomers that can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the unambiguous determination of the stereochemistry of 2-substituted morpholines is a critical step in drug discovery and development. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into their underlying principles, practical applications, and relative merits.
The Significance of Stereochemistry in 2-Substituted Morpholines
Chiral N-heterocycles, including 2-substituted morpholines, are integral structural motifs in a vast array of pharmaceuticals.[3] The three-dimensional arrangement of atoms at the C2 stereocenter can profoundly influence a molecule's interaction with chiral biological targets such as enzymes and receptors. In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[2] Consequently, regulatory agencies worldwide mandate the stereochemical characterization of chiral drug substances. The development of robust and reliable analytical methods for validating the stereochemistry of 2-substituted morpholines is, therefore, not merely an academic exercise but a crucial aspect of ensuring drug safety and efficacy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry and offers several powerful methods for determining both the relative and absolute configuration of chiral molecules, including 2-substituted morpholines.
A. Diastereomeric Analysis using Chiral Derivatizing Agents (CDAs)
One of the most reliable NMR-based methods for determining the absolute configuration of chiral amines and alcohols is through the formation of diastereomers with a chiral derivatizing agent (CDA).[4][5][6] The Mosher's acid method, and its amide variant for amines, is a classic and widely used example.[4][5][6][7]
Principle: A racemic or enantiomerically enriched 2-substituted morpholine is reacted with both enantiomers of a CDA, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[4][6] These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.[8][9] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced based on established empirical models.[7][9]
Experimental Workflow:
Caption: Workflow for determining absolute configuration using Mosher's amide analysis.
Experimental Protocol: Mosher's Amide Analysis
-
Sample Preparation: In two separate NMR tubes, dissolve a known quantity of the 2-substituted morpholine in a suitable deuterated solvent (e.g., CDCl₃).
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride. To the other tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride. A non-nucleophilic base (e.g., pyridine or triethylamine) is often added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric samples.
-
Data Analysis: Identify corresponding proton signals in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). Based on the Mosher model, the spatial arrangement of the substituents around the stereocenter can be determined.
B. Conformational Analysis through NOE and J-Coupling
For determining the relative stereochemistry of substituents on the morpholine ring, Nuclear Overhauser Effect (NOE) and J-coupling analysis are invaluable. The morpholine ring typically adopts a chair conformation.[10][11][12] The spatial proximity of protons in different conformations can be probed using NOE experiments, while scalar (J) coupling constants provide information about dihedral angles.
Principle: NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei. By observing NOE correlations, one can determine which protons are close to each other in space, thus elucidating the relative stereochemistry. J-coupling constants, particularly ³JHH values, are related to the dihedral angle between two coupled protons via the Karplus equation. This allows for the determination of the relative orientation (axial or equatorial) of substituents.
Experimental Workflow:
Caption: Workflow for determining relative stereochemistry using NMR.
II. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[2][13] This method is widely used in the pharmaceutical industry for both analytical and preparative-scale separations.
Principle: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[14][15] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different binding affinities, leading to different retention times and thus, separation.[14]
Experimental Workflow:
Caption: Workflow for enantiomeric separation and ee determination by chiral HPLC.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[15]
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol for normal-phase chromatography, or an aqueous buffer with an organic modifier like acetonitrile or methanol for reversed-phase chromatography.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve optimal separation (resolution > 1.5).
-
Detection: Use a suitable detector, most commonly a UV-Vis detector, set to a wavelength where the analyte has strong absorbance.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100).
III. Single-Crystal X-ray Crystallography: The Definitive Method for Absolute Configuration
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[16][17][18]
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For the determination of absolute configuration, the anomalous dispersion of X-rays by the atoms in the molecule is utilized.[18]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Challenges: The primary limitation of this technique is the requirement for a high-quality single crystal of the analyte, which can be challenging to grow.[19][20]
Comparison of Techniques
| Feature | NMR Spectroscopy (CDA) | Chiral HPLC | X-ray Crystallography |
| Information Obtained | Absolute Configuration | Enantiomeric Purity (ee), Separation | Absolute Configuration |
| Sample Requirement | mg scale, solution | µg-mg scale, solution | High-quality single crystal |
| Throughput | Moderate | High | Low |
| Development Time | Moderate | Can be lengthy | Variable (crystal growth) |
| Confirmation Level | High (with established models) | High (for ee) | Definitive |
| Key Advantage | No need for enantiopure standards | Excellent for quantification | Unambiguous 3D structure |
| Key Limitation | Relies on empirical models | Method development can be complex | Crystal growth can be a bottleneck |
Conclusion
The validation of stereochemistry for 2-substituted morpholines is a multi-faceted challenge that can be addressed by a combination of powerful analytical techniques. NMR spectroscopy, particularly through the use of chiral derivatizing agents, offers a robust method for determining absolute configuration without the need for crystalline material. Chiral HPLC is the industry standard for quantifying enantiomeric purity and for preparative separation of enantiomers. When a definitive and unambiguous structural proof is required, single-crystal X-ray crystallography remains the ultimate tool, provided a suitable crystal can be obtained. The choice of technique will depend on the specific research question, the available instrumentation, and the physical properties of the compound . A comprehensive approach, often employing two or more of these methods, provides the highest level of confidence in the stereochemical assignment of these medicinally important molecules.
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Li, X., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 25(1), 183. [Link]
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Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 362. [Link]
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Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135. [Link]
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Hasan, M. U., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
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Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 913-917. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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Hoyt, S. B., & O'Connor, S. E. (2014). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14526-14531. [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2013). Springer Nature. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. (2013). PubMed. [Link]
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Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]
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Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. (2022). PubMed. [Link]
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How can we separate a pair of enantiomers by using chiral HPLC ? (2011). ResearchGate. [Link]
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Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(morpholin-2-yl)acetate Hydrochloride
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(morpholin-2-yl)acetate Hydrochloride
For laboratory professionals engaged in the fast-paced world of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(morpholin-2-yl)acetate hydrochloride (CAS No. 761460-01-9). Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The structure of Ethyl 2-(morpholin-2-yl)acetate hydrochloride—incorporating a morpholine ring, an ethyl ester, and a hydrochloride salt—necessitates a multi-faceted approach to its hazard assessment and subsequent disposal. The morpholine component suggests potential toxicity and corrosivity, while the ethyl acetate group points to flammability concerns.[1][2][3][4] The hydrochloride salt indicates that the compound is acidic and will release hydrochloric acid in aqueous solutions.[5] Therefore, this compound must be treated as hazardous waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals.[6][7][8][9][10]
Table 1: Hazard Profile and Recommended PPE
| Hazard Class | Associated Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Based on the morpholine moiety, may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles with side shields. |
| Corrosivity | As a hydrochloride salt, it is acidic and can cause burns to skin and eyes upon contact. Morpholine itself is also corrosive.[1][2][5] | In addition to standard PPE, a face shield may be necessary when handling larger quantities or when there is a risk of splashing. |
| Flammability | The ethyl acetate component suggests that the compound may be flammable.[3][4] Vapors may form flammable mixtures with air. | Handle away from heat, sparks, and open flames.[3][11] Use in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Morpholine derivatives can be toxic to aquatic life.[12] Avoid release into the environment. | Follow containment procedures to prevent entry into drains or waterways.[1][13] |
II. Disposal Workflow: A Step-by-Step Guide
The disposal of Ethyl 2-(morpholin-2-yl)acetate hydrochloride must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Chemical waste must not be disposed of in regular trash or down the sanitary sewer.[13][14]
Experimental Protocol: Waste Segregation and Containerization
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Ethyl 2-(morpholin-2-yl)acetate hydrochloride," and the associated hazards (e.g., Toxic, Corrosive, Flammable).[13]
-
Waste Collection:
-
Solid Waste: If the compound is in solid form, carefully transfer it to the hazardous waste container using a chemically resistant spatula.
-
Liquid Waste/Solutions: If the compound is in a solution, pour the waste into the designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong bases or oxidizing agents.
-
Contaminated Materials: Any materials contaminated with Ethyl 2-(morpholin-2-yl)acetate hydrochloride, such as pipette tips, gloves, and weighing paper, should be placed in a designated solid hazardous waste container.
-
-
Container Management: Keep the hazardous waste container securely closed when not in use.[15] Store the container in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.[15]
Diagram 1: Disposal Decision Workflow
Caption: Step-by-step workflow for responding to a spill.
IV. Final Disposal Pathway
Under no circumstances should Ethyl 2-(morpholin-2-yl)acetate hydrochloride or its solutions be disposed of down the drain. [1][13]The final disposal must be handled by a licensed hazardous waste management company.
Operational Plan: Final Disposal
-
Complete Waste Manifest: Fill out your institution's hazardous waste manifest completely and accurately. This documentation is required for tracking hazardous waste from "cradle-to-grave" as mandated by the EPA. 2. Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the full and properly labeled hazardous waste container.
-
Record Keeping: Maintain records of the waste generated and its disposal, as required by your institution and regulatory bodies. [7][16] By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. The principles of careful handling, proper segregation, and compliant disposal are the cornerstones of responsible chemical management.
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
